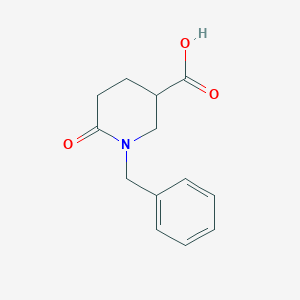

1-Benzyl-6-oxopiperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVADMMBTIQOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CC1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32749-55-6 | |

| Record name | 1-benzyl-6-oxopiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-6-oxopiperidine-3-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathways for 1-benzyl-6-oxopiperidine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The content is structured to provide not only procedural details but also the underlying chemical principles and strategic considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for interacting with biological targets. This compound, in particular, is a precursor for the synthesis of various therapeutic agents, including GABA (γ-aminobutyric acid) analogs, which are crucial in the treatment of neurological disorders.[2][3] This guide will explore two primary synthetic routes to this important molecule: the catalytic hydrogenation of a pyridine precursor and the Dieckmann condensation of an acyclic diester.

Pathway 1: Catalytic Hydrogenation of a Pyridine Precursor

This approach leverages the readily available and inexpensive nicotinic acid as a starting material. The synthesis proceeds in two key stages: N-benzylation of the pyridine ring followed by catalytic hydrogenation to the desired piperidine.

Step 1: N-Benzylation of Nicotinic Acid to form 1-Benzylpyridinium-3-carboxylate

The initial step involves the quaternization of the nitrogen atom in nicotinic acid with a benzyl group. This is typically achieved by reacting nicotinic acid with benzyl chloride in an aqueous alkaline solution. A phase-transfer catalyst can be employed to facilitate the reaction between the water-soluble nicotinate and the organic-soluble benzyl chloride.

Experimental Protocol:

-

To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add deionized water and sodium hydroxide. Stir until the sodium hydroxide is fully dissolved.

-

Slowly add nicotinic acid to the solution at a temperature of 40-60°C and continue stirring until it is completely dissolved.

-

Add a composite catalyst, such as a mixture of potassium carbonate and a quaternary ammonium salt (e.g., tetrabutylammonium bromide), along with a buffer like sodium bicarbonate.[4][5]

-

Heat the reaction mixture to 70-100°C and begin the dropwise addition of benzyl chloride.

-

After the addition is complete, maintain the reaction temperature for 1-2 hours to ensure the reaction goes to completion.[4][5]

-

The resulting product, 1-benzylpyridinium-3-carboxylate, can be used in the next step, often without extensive purification.

Causality of Experimental Choices:

-

The use of a strong base (NaOH) is essential to deprotonate the carboxylic acid of nicotinic acid, forming the more nucleophilic carboxylate anion.

-

The phase-transfer catalyst is crucial for transporting the nicotinate anion into the organic phase where it can react with benzyl chloride.

-

The buffer helps to maintain the optimal pH for the reaction, preventing side reactions.

-

Elevated temperature increases the reaction rate, leading to a shorter reaction time.[4][5]

Step 2: Catalytic Hydrogenation of 1-Benzylpyridinium-3-carboxylate

The aromatic pyridinium ring is then reduced to a piperidine ring via catalytic hydrogenation. This reaction requires a suitable catalyst and a source of hydrogen. Rhodium-based catalysts are particularly effective for the hydrogenation of pyridine derivatives under mild conditions.

Experimental Protocol:

-

The aqueous solution of 1-benzylpyridinium-3-carboxylate from the previous step is placed in a high-pressure reactor (e.g., a Parr shaker).

-

A rhodium on alumina (Rh/Al₂O₃) or rhodium oxide (Rh₂O₃) catalyst is added to the solution.[4]

-

The reactor is sealed and purged with an inert gas before being pressurized with hydrogen gas (typically 2-5 bar).

-

The reaction is agitated at a controlled temperature (e.g., 40°C) for several hours until hydrogen uptake ceases.[4]

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate, containing 1-benzylpiperidine-3-carboxylic acid, is then concentrated under reduced pressure.

Causality of Experimental Choices:

-

Rhodium catalysts are highly active for the hydrogenation of aromatic rings, including pyridines, and can often operate under milder conditions than other catalysts like platinum or palladium.[4]

-

The use of a pressurized hydrogen atmosphere provides a high concentration of the reducing agent, driving the reaction to completion.

-

The temperature is optimized to achieve a reasonable reaction rate without promoting side reactions or catalyst degradation.

Step 3: Oxidative Cyclization to this compound

This is a critical and often challenging step. The formation of the 6-oxo (lactam) functionality from the corresponding piperidine can be achieved through various oxidative methods. One plausible approach involves a ruthenium-catalyzed oxidation.

Conceptual Protocol:

-

The 1-benzylpiperidine-3-carboxylic acid is dissolved in a suitable solvent.

-

A catalytic amount of a ruthenium salt (e.g., RuCl₃) is added, along with a stoichiometric amount of a co-oxidant (e.g., sodium periodate or N-methylmorpholine N-oxide).

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction mixture is then worked up to isolate the crude product, which is subsequently purified by column chromatography or recrystallization.

Mechanistic Considerations:

The ruthenium catalyst would likely be oxidized to a higher oxidation state (e.g., RuO₄), which would then act as the active oxidant to form the lactam. The precise mechanism for the selective oxidation at the C6 position adjacent to the nitrogen is complex and may involve the formation of an intermediate iminium ion.

Pathway 2: Dieckmann Condensation

An alternative and powerful strategy for the synthesis of cyclic β-keto esters is the Dieckmann condensation. This intramolecular Claisen condensation of a diester can be effectively applied to the synthesis of this compound.

Step 1: Synthesis of the Acyclic Diester Precursor

The key starting material for the Dieckmann condensation is an appropriately substituted acyclic diester. A suitable precursor is N-benzyl-N-(2-ethoxycarbonylethyl)aspartic acid diethyl ester. This can be synthesized through a multi-step process starting from commercially available reagents.

Conceptual Synthesis of the Precursor:

-

Michael Addition: Reaction of benzylamine with two equivalents of diethyl maleate would lead to the formation of the desired tetraester precursor. This reaction is typically carried out in a suitable solvent like ethanol.

-

Purification: The resulting product would be purified by column chromatography to yield the pure N-benzyl-N,N-bis(1,2-di(ethoxycarbonyl)ethyl)amine.

Step 2: Dieckmann Condensation

The intramolecular cyclization of the diester is effected by a strong base. The choice of base and solvent is critical to the success of the reaction.

Experimental Protocol:

-

To a solution of the purified diester in a dry, aprotic solvent (e.g., toluene or THF) under an inert atmosphere, a strong base such as sodium ethoxide or sodium hydride is added portion-wise at room temperature or with cooling.

-

The reaction mixture is then heated to reflux for several hours to drive the cyclization to completion.

-

After cooling, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the excess base.

-

The crude product, ethyl 1-benzyl-6-oxopiperidine-3,5-dicarboxylate, is isolated by extraction and purified by column chromatography.

Causality of Experimental Choices:

-

A strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups to form the enolate nucleophile.

-

An aprotic solvent is used to prevent protonation of the enolate intermediate.

-

Heating is necessary to provide the activation energy for the cyclization reaction.

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the ester groups and subsequent decarboxylation of the resulting β-keto acid to yield the target molecule.

Experimental Protocol:

-

The purified cyclic diester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

The mixture is heated to reflux for several hours to effect saponification of both ester groups.

-

After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid).

-

The resulting diacid is then heated to induce decarboxylation of the carboxylic acid at the 5-position, yielding this compound.

-

The final product is isolated by filtration or extraction and can be further purified by recrystallization.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| Appearance | Solid |

| CAS Number | 32749-55-6 |

Spectroscopic Data (Predicted and from Related Compounds)

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): (Based on data for cis-1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid)

-

12.5 (br s, 1H): Carboxylic acid proton (COOH).

-

7.2-7.4 (m, 5H): Aromatic protons of the benzyl group.

-

4.5-4.7 (d, 1H) & 3.5-3.7 (d, 1H): Methylene protons of the benzyl group (diastereotopic).

-

3.0-3.2 (m, 1H): Proton at C3.

-

2.8-3.0 (m, 1H) & 2.4-2.6 (m, 1H): Protons at C2.

-

1.8-2.2 (m, 4H): Protons at C4 and C5.

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): (Predicted)

-

173-175: Carboxylic acid carbonyl carbon.

-

169-171: Lactam carbonyl carbon.

-

137-139: Quaternary aromatic carbon of the benzyl group.

-

128-130: Aromatic CH carbons of the benzyl group.

-

49-51: Methylene carbon of the benzyl group.

-

45-48: C2 carbon.

-

38-41: C3 carbon.

-

28-32: C5 carbon.

-

20-24: C4 carbon.

IR (KBr, cm⁻¹): (Predicted)

-

3300-2500 (broad): O-H stretch of the carboxylic acid.

-

1720-1740: C=O stretch of the carboxylic acid.

-

1640-1660: C=O stretch of the lactam.

-

1600, 1495, 1450: Aromatic C=C stretches.

Mass Spectrometry (ESI+): m/z 234.1 [M+H]⁺.

Visualization of Synthetic Pathways

Pathway 1: Catalytic Hydrogenation

Caption: Catalytic Hydrogenation Pathway to the Target Compound.

Pathway 2: Dieckmann Condensation

Caption: Dieckmann Condensation Pathway to the Target Compound.

Conclusion and Future Perspectives

This guide has detailed two robust synthetic pathways to this compound. The catalytic hydrogenation route offers the advantage of starting from a simple and inexpensive precursor, while the Dieckmann condensation provides a powerful method for ring formation with potential for stereocontrol. The choice of pathway will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.

Further research in this area could focus on the development of more efficient and environmentally benign catalytic systems for both the hydrogenation and oxidation steps. Additionally, the exploration of asymmetric syntheses to access enantiomerically pure forms of the target molecule would be of significant interest for the development of chiral drugs. The continued investigation of the synthesis and applications of this and related piperidine derivatives will undoubtedly lead to new discoveries in the field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-6-oxopiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Benzyl-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry and drug discovery. The presence of a carboxylic acid moiety, a lactam ring, and a benzyl group imparts a unique combination of physicochemical properties that are crucial for its behavior in biological systems. Understanding these properties is paramount for researchers engaged in the synthesis of novel therapeutics, as they govern aspects such as solubility, permeability, and target-binding interactions. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, methodologies for their determination, and insights into its molecular behavior.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";

} केंद्रीकृत रासायनिक संरचना

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 32749-55-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |

| Molecular Weight | 233.26 g/mol | [1][2] |

| Canonical SMILES | C1CC(=O)N(CC1C(=O)O)CC2=CC=CC=C2 | [4] |

| InChI Key | QQVADMMBTIQOOR-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A quantitative understanding of the physicochemical properties of a molecule is essential for predicting its behavior in various experimental and biological settings.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

| Physical State | Solid | Visual Inspection | [1] |

| Melting Point | Not experimentally determined; data unavailable. | N/A | [1][2] |

| Boiling Point | Not experimentally determined; data unavailable. | N/A | [2] |

| Solubility | Not experimentally determined; data unavailable. | N/A | [2] |

| pKa | Not experimentally determined; predicted to be in the range of 4-5 for the carboxylic acid group. | Prediction | N/A |

| logP (Octanol-Water Partition Coefficient) | 0.8 | Predicted (XlogP) | [4] |

Note: The lack of experimentally determined values for several key properties highlights an area for future research to fully characterize this compound.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the experimental determination of physicochemical properties must follow validated protocols. Here, we detail the methodologies for determining the acidity constant (pKa) and the lipophilicity (logP), two critical parameters in drug development.

Protocol for pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a carboxylic acid like the topic compound, it dictates the extent of ionization at a given pH, which in turn influences its solubility, membrane permeability, and receptor interactions. Potentiometric titration is a highly accurate and reliable method for determining pKa.

Causality Behind Experimental Choices: This method is chosen for its precision and direct measurement of pH changes upon addition of a titrant. The inflection point of the resulting titration curve corresponds to the pKa, providing a clear and unambiguous endpoint.

dot graph "pka_determination_workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} pKa Determination Workflow

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and standardize it against a primary standard such as potassium hydrogen phthalate (KHP).

-

Prepare a 0.1 M solution of hydrochloric acid (HCl).

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a water/methanol co-solvent system may be necessary if aqueous solubility is low) to a known concentration (e.g., 0.01 M).

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

-

If necessary, adjust the initial pH of the solution to below 2.0 with the 0.1 M HCl to ensure the carboxylic acid is fully protonated.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The volume of NaOH at the half-equivalence point is then determined. The pH at this half-equivalence point is equal to the pKa of the carboxylic acid.

-

Protocol for logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the "gold standard" for experimental logP determination.

Causality Behind Experimental Choices: This method directly measures the partitioning of the compound between a lipophilic phase (n-octanol) and an aqueous phase (water), providing a direct and fundamental measure of its lipophilicity. The use of mutually saturated phases ensures that the measurement is made at equilibrium.

dot graph "logp_determination_workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} logP Determination Workflow

Step-by-Step Methodology:

-

Preparation of Phases:

-

Prepare mutually saturated n-octanol and water by shaking equal volumes of the two solvents together for an extended period (e.g., 24 hours) and then allowing them to separate.

-

Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble) at a known concentration.

-

-

Partitioning Experiment:

-

In a separatory funnel, combine a known volume of the saturated n-octanol, a known volume of the saturated water, and a known amount of the stock solution.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure that the compound reaches equilibrium between the two phases.

-

Allow the layers to separate completely. Centrifugation can be used to expedite and improve the separation.

-

-

Concentration Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared for accurate quantification.

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is then calculated as the base-10 logarithm of P: logP = log ( [Concentration in n-octanol] / [Concentration in water] )

-

Synthesis and Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons typically in the range of 7.2-7.4 ppm and the benzylic CH₂ protons), as well as signals for the protons on the piperidine ring. The proton at the C3 position, being adjacent to the carboxylic acid, will likely appear as a multiplet. The diastereotopic protons of the CH₂ groups in the ring will exhibit complex splitting patterns. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). For a closely related analog, cis-1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, the carboxylic acid proton appears as a broad singlet at 12.69 ppm in DMSO-d₆.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the lactam, the carboxylic acid carbonyl carbon (typically in the range of 170-180 ppm), the carbons of the benzyl group, and the carbons of the piperidine ring. The benzylic CH₂ carbon and the carbons of the piperidine ring will appear in the aliphatic region of the spectrum. For cis-1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, the two carbonyl carbons resonate at 173.4 and 172.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorptions are expected for:

-

The O-H stretch of the carboxylic acid as a very broad band in the region of 2500-3300 cm⁻¹.

-

The C=O stretch of the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

The C=O stretch of the lactam (amide), typically around 1650 cm⁻¹.

-

C-H stretches for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 233. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group. The protonated molecule [M+H]⁺ would be observed at m/z = 234.11248[4].

Conclusion

This compound is a compound with significant potential in medicinal chemistry. This guide has outlined its key physicochemical properties and provided detailed protocols for their experimental determination. While there is a notable lack of experimentally determined data for this specific molecule, the information and methodologies presented here provide a solid foundation for researchers to fully characterize this compound and explore its potential applications in drug discovery and development. Further experimental investigation is warranted to fill the existing data gaps and provide a more complete understanding of this promising chemical entity.

References

- 1. aksci.com [aksci.com]

- 2. researchgate.net [researchgate.net]

- 3. 937604-06-3|1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Benzyl-6-oxopiperidine-3-carboxylic acid

This guide provides a comprehensive technical overview of 1-Benzyl-6-oxopiperidine-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and organic synthesis. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and potential applications, with a focus on providing practical insights for its use in a laboratory setting.

Core Identification and Chemical Structure

This compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The presence of a benzyl group on the nitrogen atom, a ketone at the 6-position, and a carboxylic acid at the 3-position provides a unique combination of functionalities for further chemical modifications.

Chemical Identifiers

A clear and unambiguous identification of a chemical entity is paramount for research and regulatory purposes. The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 32749-55-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |

| Molecular Weight | 233.26 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1CC(=O)N(CC1C(=O)O)CC2=CC=CC=C2 | [4] |

| InChI Key | QQVADMMBTIQOOR-UHFFFAOYSA-N | [2] |

Structural Elucidation Workflow

The structural confirmation of a synthesized batch of this compound would typically follow a multi-step analytical workflow. This ensures the correct connectivity and stereochemistry of the molecule.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, a combination of information from supplier safety data sheets and predictive models provides a general overview of its properties.

Physical Properties

| Property | Value | Notes |

| Physical State | Solid | [2] |

| Melting Point | Not available | Data for the hydrochloride salt of a related methyl ester is 185 °C (decomposes). |

| Boiling Point | Not available | --- |

| Solubility | Not available | Expected to be soluble in polar organic solvents. |

Spectroscopic Data

Definitive, publicly available experimental spectra for this compound are scarce. However, predicted data and characteristic spectral features of its functional groups can guide its identification.

-

Mass Spectrometry: Predicted mass spectral data suggests the following adducts: [M+H]⁺ at m/z 234.11248 and [M-H]⁻ at m/z 232.09792.[4]

-

FTIR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid and the amide (lactam) at approximately 1700-1750 cm⁻¹ and 1650 cm⁻¹, respectively. A broad O-H stretching band from the carboxylic acid would also be expected around 2500-3300 cm⁻¹.

Synthesis Methodology

The synthesis of this compound can be approached through several synthetic routes. A plausible and efficient method involves the Dieckmann condensation, an intramolecular cyclization of a diester.[5][6][7][8][9]

Proposed Synthetic Pathway via Dieckmann Condensation

The following diagram illustrates a conceptual synthetic route.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on the principles of the Dieckmann condensation and subsequent hydrolysis.

Step 1: Synthesis of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-benzyl-N-(3-ethoxycarbonylpropyl)glycine ethyl ester in anhydrous toluene dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of a dilute acid (e.g., acetic acid or hydrochloric acid) until the solution is neutral.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-6-oxopiperidine-3-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 1-benzyl-6-oxopiperidine-3-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with a mineral acid (e.g., hydrochloric acid), leading to the precipitation of the carboxylic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Applications in Research and Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. This is due to its ability to adopt a stable chair conformation, allowing for the precise spatial orientation of substituents, and its basic nitrogen atom, which can be protonated at physiological pH, enhancing water solubility and enabling interactions with biological targets.

This compound serves as a valuable building block in the synthesis of more complex molecules. The carboxylic acid and the lactam carbonyl offer sites for further chemical elaboration, while the benzyl group can be retained or removed as a protecting group.

A notable example of the utility of a closely related derivative is the use of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride as a key intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibiotic.[10] This highlights the potential of the 1-benzyl-oxopiperidine-carboxylate scaffold in the development of novel therapeutic agents.

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.

-

Hazard Statements:

-

Precautionary Measures:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined structure and multiple functional groups allow for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with potential biological activity. While comprehensive experimental data for this specific molecule is not extensively documented in the public domain, its structural similarity to key pharmaceutical intermediates underscores its importance in the field of drug discovery. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. aksci.com [aksci.com]

- 2. 1-Benzyl-6-oxo-3-piperidinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 32749-55-6 this compound AKSci 6961CR [aksci.com]

- 4. PubChemLite - this compound (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. apicule.com [apicule.com]

Spectral Characterization of 1-Benzyl-6-oxopiperidine-3-carboxylic acid: A Technical Guide

Introduction

1-Benzyl-6-oxopiperidine-3-carboxylic acid is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its rigid, chiral structure makes it an attractive building block for synthesizing novel therapeutic agents. A thorough understanding of its chemical identity and purity is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, ensuring the accurate identification and characterization of this important molecule.

The structural integrity of a compound is the foundation of its biological activity. In this context, spectroscopic techniques are not merely confirmatory tools but are integral to the process of rational drug design. This guide will delve into the predicted ¹H and ¹³C NMR spectra, elucidating the chemical environment of each nucleus, and will propose a detailed fragmentation pathway based on established principles of mass spectrometry.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound have been systematically numbered. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure and numbering of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₅NO₃), the monoisotopic mass is 233.1052 Da.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A robust method for the analysis of this compound involves Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically preferred for this compound due to the presence of the basic nitrogen atom, which is readily protonated.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound in positive ion mode.

| Adduct | Predicted m/z |

| [M+H]⁺ | 234.1125 |

| [M+Na]⁺ | 256.0944 |

| [M+K]⁺ | 272.0684 |

| [M+NH₄]⁺ | 251.1390 |

| Data sourced from PubChem predictions.[1] |

Fragmentation Pathway

Collision-Induced Dissociation (CID) of the protonated molecular ion ([M+H]⁺) is expected to yield characteristic fragment ions. The fragmentation of N-benzyl compounds is often dominated by the formation of a stable benzyl or tropylium cation.[2][3] The lactam and carboxylic acid moieties also contribute to the fragmentation pattern.[4][5][6][7][8]

Caption: Proposed fragmentation pathway for protonated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of DMSO-d₆ is often advantageous for compounds with carboxylic acid and amide protons, as it allows for their observation.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts are based on the analysis of similar structures and established chemical shift ranges.[9][10][11][12] The data for the closely related cis-1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid provides a valuable reference.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~3.0-3.2 | m | 1H |

| H-4 | ~1.9-2.2 | m | 2H |

| H-5 | ~2.3-2.5 | m | 2H |

| H-7 | ~4.5-4.7 (AB quartet) | d | 2H |

| H-9, H-11, H-13 | ~7.2-7.4 | m | 5H |

| COOH | ~12.0-12.5 | br s | 1H |

-

Carboxylic Acid Proton (COOH): This proton is expected to appear as a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and exchange.[13][14][15]

-

Aromatic Protons (H-9, H-11, H-13): The five protons of the benzyl group will resonate in the aromatic region, typically between 7.2 and 7.4 ppm.

-

Benzylic Protons (H-7): The two benzylic protons are diastereotopic due to the chiral center at C-3 and are expected to appear as an AB quartet.[16][17]

-

Piperidone Ring Protons (H-3, H-4, H-5): These protons will appear as complex multiplets in the aliphatic region. The proton at C-3, being adjacent to the carboxylic acid and the nitrogen, will be the most downfield of this group.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are based on established ranges for the respective functional groups.[18][19][20][21]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~50-55 |

| C-4 | ~20-25 |

| C-5 | ~30-35 |

| C-6 | ~170-175 |

| C-7 | ~50-55 |

| C-8 | ~135-140 |

| C-9, C-13 | ~128-130 |

| C-10, C-12 | ~127-129 |

| C-11 | ~125-127 |

| C-14 | ~175-180 |

-

Carbonyl Carbons (C-6, C-14): The lactam and carboxylic acid carbonyl carbons are the most deshielded, appearing in the 170-180 ppm region.[13][14]

-

Aromatic Carbons (C-8 to C-13): These carbons will resonate in the typical aromatic window of 125-140 ppm.

-

Piperidone and Benzylic Carbons (C-3, C-4, C-5, C-7): These sp³ hybridized carbons will appear in the upfield region of the spectrum.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a robust framework for its unequivocal identification and characterization. The predicted mass spectrometry and NMR data, grounded in established principles and data from closely related analogs, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to advancing research and development efforts involving this versatile chemical entity.

References

- 1. PubChemLite - this compound (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 5. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones – Oriental Journal of Chemistry [orientjchem.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. myneni.princeton.edu [myneni.princeton.edu]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. organicchemistrydata.org [organicchemistrydata.org]

Unlocking the Therapeutic Potential of 1-Benzyl-6-oxopiperidine-3-carboxylic acid: An In-depth Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives forming the basis of numerous approved therapeutics across a wide range of diseases.[1] 1-Benzyl-6-oxopiperidine-3-carboxylic acid, a distinct member of this chemical class, presents a compelling yet underexplored opportunity for novel drug discovery. This technical guide provides a comprehensive framework for identifying and validating its potential therapeutic targets. By leveraging structure-activity relationship (SAR) data from analogous compounds and outlining a systematic experimental workflow, this document serves as a roadmap for researchers to unlock the therapeutic promise of this intriguing molecule. We will delve into hypothesized targets, including acetylcholinesterase (AChE), monoamine oxidase (MAO), GABA-A receptors, and opioid receptors, and provide detailed protocols for robust target validation and mechanism of action studies.

Introduction: The Piperidine Scaffold and the Promise of a Novel Derivative

Piperidine-containing compounds are integral to the pharmaceutical industry, found in over twenty classes of drugs.[1] Their prevalence stems from the scaffold's ability to be readily modified, allowing for the fine-tuning of physicochemical properties and biological activity. The N-benzylpiperidine and piperidinone substructures, in particular, are present in molecules with a wide array of pharmacological effects, including but not limited to, anticancer, anti-Alzheimer's, and analgesic properties.

This compound combines several key structural features: an N-benzyl group, a lactam (6-oxopiperidine), and a carboxylic acid at the 3-position. While direct biological data for this specific molecule is scarce, the known activities of structurally related compounds provide a strong foundation for hypothesizing its potential therapeutic targets. This guide will explore these hypotheses and provide the technical means to investigate them rigorously.

Hypothesized Therapeutic Targets: A Data-Driven Approach

Based on extensive analysis of scientific literature, we have identified four primary classes of proteins as high-probability targets for this compound. The following sections will detail the rationale for each hypothesis, drawing on established structure-activity relationships of related piperidine derivatives.

Acetylcholinesterase (AChE): A Target for Cognitive Enhancement

Rationale: The N-benzylpiperidine moiety is a well-established pharmacophore in the design of AChE inhibitors.[2][3][4][5] Donepezil, a leading therapeutic for Alzheimer's disease, features this core structure.[4] The benzyl group often engages in π-π stacking interactions within the active site of AChE, while the piperidine nitrogen can form crucial hydrogen bonds.[4] The presence of these features in this compound makes AChE a prime candidate for investigation.

Structural Considerations:

-

N-Benzyl Group: Likely to interact with aromatic residues in the AChE active site.

-

Piperidine Ring: The core scaffold for interaction.

-

6-Oxo Group: The lactam functionality may influence binding conformation and electronic properties.

-

3-Carboxylic Acid: This group could form additional hydrogen bonds or ionic interactions with residues in the enzyme's active site or peripheral anionic site, potentially enhancing binding affinity.

Monoamine Oxidase (MAO): A Target for Neurological and Psychiatric Disorders

Rationale: Piperidine derivatives have been extensively explored as inhibitors of both MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters like serotonin and dopamine.[6][7] Inhibition of these enzymes is a therapeutic strategy for depression, Parkinson's disease, and other neurological conditions.[7][8] The piperidine ring in these inhibitors often serves as a key structural element for binding within the enzyme's active site.[6][9]

Structural Considerations:

-

N-Benzyl Group: Can contribute to binding affinity through hydrophobic interactions.

-

Piperidinone Core: The lactam structure may influence selectivity for MAO-A versus MAO-B.

-

Substituent Effects: Structure-activity relationship studies of other piperidinone MAO inhibitors have shown that substitutions on the piperidine and benzyl rings can significantly impact potency and selectivity.[6][7][10] The carboxylic acid on the piperidine ring of our target compound represents a unique substitution that warrants investigation.

GABA-A Receptors: A Target for Anxiolytic and Anticonvulsant Activity

Rationale: The piperidine scaffold is present in compounds that act as allosteric modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[11][12] Modulation of these receptors can lead to anxiolytic, sedative, and anticonvulsant effects. Pharmacophore models for GABA-A receptor modulators often include a heterocyclic ring system like piperidine.[12][13][14][15]

Structural Considerations:

-

Lipophilic and Hydrogen Bonding Features: The N-benzyl group provides a lipophilic character, while the carboxylic acid and oxo group can participate in hydrogen bonding, features often found in GABA-A receptor modulators.[13][14][15]

-

Conformational Flexibility: The piperidine ring's conformational flexibility may allow it to adopt a geometry that fits within one of the allosteric binding sites on the GABA-A receptor complex.

Opioid Receptors: A Target for Pain Management

Rationale: The 4-phenylpiperidine scaffold is a classic feature of many potent opioid receptor agonists, including fentanyl and its analogs.[16] While this compound does not fit this exact template, the presence of the N-benzylpiperidine core is significant in many opioid ligands.[17] Structure-activity relationship studies have shown that modifications to the piperidine ring and its substituents can dramatically alter affinity and efficacy at mu (µ), delta (δ), and kappa (κ) opioid receptors.[16][17][18][19]

Structural Considerations:

-

Core Scaffold: The N-benzylpiperidine unit is a common starting point for opioid ligand design.

-

Substituent Influence: The positioning of the carboxylic acid and the presence of the lactam will likely modulate the compound's interaction with the different opioid receptor subtypes, making it a candidate for investigation as a selective agonist or antagonist.[17][18]

Experimental Workflow for Target Identification and Validation

A systematic and multi-pronged approach is essential for confidently identifying and validating the therapeutic target(s) of this compound. The following workflow is designed to progress from initial, broad screening to detailed mechanistic studies.

}

Phase 1: Unbiased Target Identification using Affinity Chromatography-Mass Spectrometry

To cast a wide net and identify potential binding partners without preconceived bias, affinity chromatography coupled with mass spectrometry (AC-MS) is the initial method of choice. This powerful technique allows for the isolation and identification of proteins that directly interact with the compound of interest from a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis:

-

Synthesize a derivative of this compound with a linker arm suitable for immobilization. The linker should be attached at a position that is unlikely to interfere with protein binding, potentially via the carboxylic acid or the benzyl ring.

-

Covalently attach the linker-modified compound to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.

-

-

Preparation of Cell Lysate:

-

Culture a relevant human cell line (e.g., SH-SY5Y neuroblastoma for neurological targets) to a high density.

-

Lyse the cells using a mild, non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Equilibrate the affinity matrix with lysis buffer.

-

Incubate the clarified cell lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation to allow for protein binding.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with the linker alone or a structurally similar but biologically inactive molecule.

-

Wash the matrix extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the specifically bound proteins from the affinity matrix. This can be achieved by:

-

Competition with an excess of the free, unmodified this compound.

-

Changing the pH or ionic strength of the buffer.

-

Using a denaturing elution buffer (e.g., containing SDS).

-

-

Concentrate the eluted proteins and separate them by SDS-PAGE.

-

Excise the protein bands of interest, and perform in-gel digestion with trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.

-

Compare the proteins identified from the experimental sample with those from the negative control to identify specific binding partners.

-

Phase 2: In Vitro Validation of Hypothesized Targets

Following the identification of potential targets from the AC-MS screen and based on our initial hypotheses, the next crucial step is to validate these interactions using specific in vitro assays.

3.2.1. Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, quantifies the inhibitory activity of the compound on AChE.[20]

Experimental Protocol: AChE Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a working solution of human recombinant AChE in assay buffer.

-

Substrate Solution: Acetylthiocholine iodide (ATCI) in deionized water.

-

Ellman's Reagent (DTNB): 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

-

Assay Procedure (96-well plate format):

-

To each well, add assay buffer, the test compound at various concentrations (or vehicle control), and the AChE solution.

-

Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding DTNB and ATCI to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

-

3.2.2. Monoamine Oxidase (MAO) Inhibition Assay

A fluorometric assay can be used to determine the inhibitory activity of the compound against both MAO-A and MAO-B isoforms.[21]

Experimental Protocol: MAO Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4.

-

MAO Enzymes: Recombinant human MAO-A and MAO-B.

-

Substrates: p-Tyramine (for both isoforms) or specific substrates like kynuramine.[8][22][23]

-

Detection Reagents: A fluorogenic probe (e.g., Amplex® Red) and horseradish peroxidase (HRP).

-

Test Compound: Prepare a stock solution and serial dilutions of this compound.

-

Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

-

Assay Procedure (96-well plate format):

-

In separate plates for MAO-A and MAO-B, add assay buffer, the respective MAO enzyme, and the test compound at various concentrations (or vehicle control).

-

Pre-incubate to allow for inhibitor-enzyme interaction.

-

Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence per minute).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 values for both MAO-A and MAO-B to determine potency and selectivity.

-

3.2.3. Opioid Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for different opioid receptor subtypes.[24][25][26][27]

Experimental Protocol: Opioid Receptor Binding Assay

-

Reagent Preparation:

-

Membrane Preparations: Prepare cell membranes from cell lines stably expressing human µ, δ, or κ opioid receptors.

-

Radioligands: Select appropriate radiolabeled ligands for each receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

-

Assay Buffer: Tris-HCl buffer with appropriate supplements.

-

Test Compound: Prepare a stock solution and serial dilutions of this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., naloxone).

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand, and the test compound at various concentrations (or vehicle control).

-

For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

Incubate at room temperature to reach binding equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the compound concentration.

-

Determine the IC50 value and then calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

3.2.4. Electrophysiological Assessment of GABA-A Receptor Modulation

The two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes expressing specific GABA-A receptor subtypes is a robust method to assess the modulatory effects of a compound.[28][29][30][31][32]

Experimental Protocol: Two-Electrode Voltage-Clamp Electrophysiology

-

Oocyte Preparation:

-

Harvest and prepare Xenopus laevis oocytes.

-

Inject the oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1β2γ2).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply a low concentration of GABA to elicit a baseline current response.

-

Co-apply the same concentration of GABA with various concentrations of this compound.

-

Wash the oocyte with the saline solution between applications.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the test compound.

-

Calculate the percentage potentiation or inhibition of the GABA-evoked current for each concentration of the compound.

-

Plot the percentage modulation against the logarithm of the compound concentration to determine the EC50 (for potentiation) or IC50 (for inhibition).

-

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Validation Results for this compound

| Target | Assay Type | Endpoint | Result (e.g., IC50/EC50/Ki in µM) |

| Acetylcholinesterase (AChE) | Enzyme Inhibition (Colorimetric) | IC50 | |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition (Fluorometric) | IC50 | |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition (Fluorometric) | IC50 | |

| Mu (µ) Opioid Receptor | Radioligand Binding | Ki | |

| Delta (δ) Opioid Receptor | Radioligand Binding | Ki | |

| Kappa (κ) Opioid Receptor | Radioligand Binding | Ki | |

| GABA-A Receptor (α1β2γ2) | Electrophysiology (TEVC) | EC50/IC50 |

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the therapeutic potential of this compound. By combining unbiased target discovery with hypothesis-driven validation, researchers can efficiently identify and characterize the molecular targets of this novel compound. The detailed protocols provided herein are designed to be readily implemented in a standard laboratory setting. Positive results from this workflow will pave the way for further preclinical development, including cell-based functional assays, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological profiling. The systematic approach outlined in this guide will be instrumental in determining the ultimate therapeutic utility of this compound and its potential to address unmet medical needs.

References

- 1. conductscience.com [conductscience.com]

- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacophore/receptor models for GABA(A)/BzR alpha2beta3gamma2, alpha3beta3gamma2 and alpha4beta3gamma2 recombinant subtypes. Included volume analysis and comparison to alpha1beta3gamma2, alpha5beta3gamma2, and alpha6beta3gamma2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacophore models for GABA(A) modulators: implications in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacophore/receptor models for GABA(A)/BzR subtypes (alpha1beta3gamma2, alpha5beta3gamma2, and alpha6beta3gamma2) via a comprehensive ligand-mapping approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 24. Receptor-Binding Assay. [bio-protocol.org]

- 25. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. "Assessment of GABAa receptor modulation by potential endozepines : a p" by Shikha Goel [scholarworks.smith.edu]

- 30. sophion.com [sophion.com]

- 31. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-6-oxopiperidine-3-carboxylic Acid

Executive Summary

1-Benzyl-6-oxopiperidine-3-carboxylic acid (C₁₃H₁₅NO₃, MW: 233.26 g/mol ) is a heterocyclic compound whose utility in pharmaceutical research and development necessitates a thorough understanding of its fundamental physicochemical properties.[1] This guide provides an in-depth analysis of two critical parameters: solubility and stability. For drug development professionals, these properties are paramount as they directly influence a compound's bioavailability, formulation design, and shelf-life.[2][3] This document outlines the theoretical considerations for this molecule, presents detailed experimental protocols for empirical determination, and offers a framework for interpreting the resulting data. The methodologies described are designed to be self-validating systems, ensuring robust and reliable characterization of this compound for advancement in the drug development pipeline.

Solubility Profile: From Theory to Practice

Solubility is a critical physicochemical parameter that dictates the dissolution rate and subsequent absorption of a drug candidate.[4] For this compound, its structure—featuring a hydrophobic benzyl group, a polar lactam, and an ionizable carboxylic acid—suggests a complex solubility profile that is highly dependent on the solution's properties.[5]

Theoretical Considerations

The molecule's solubility is governed by the interplay between its functional groups and the solvent system.

-

pH-Dependent Solubility : The carboxylic acid moiety (pKa typically ~4-5) is the primary driver of pH-dependent solubility. At pH values significantly below its pKa, the group is protonated and neutral, reducing its affinity for aqueous media. Conversely, at pH values above its pKa, it deprotonates to form a carboxylate anion, dramatically increasing its aqueous solubility due to ion-dipole interactions with water.

-

Lipophilicity : The N-benzyl group imparts significant lipophilic character, which tends to decrease solubility in aqueous solutions but increase it in organic solvents.

-

Crystal Lattice Energy : For thermodynamic solubility, the energy required to overcome the intermolecular forces within the compound's solid-state crystal lattice must be considered.[6] Different polymorphic forms can exhibit different solubilities.

Two primary types of solubility are assessed during drug development:

-

Kinetic Solubility : Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer. It is a high-throughput assessment often used in early discovery.[5][7]

-

Thermodynamic (Equilibrium) Solubility : Defines the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is a more accurate representation of a compound's intrinsic solubility and is crucial for pre-formulation studies.[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[2] It is a robust protocol that ensures equilibrium is reached between the dissolved and undissolved solid.

Objective: To determine the thermodynamic solubility of this compound in various physiologically relevant and organic solvents.

Methodology:

-

Preparation : Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of the desired test solvent (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4, Methanol). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration : Tightly cap the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate the suspensions for a minimum of 24 to 48 hours. This extended period is necessary to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.[6] Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes).

-

Sampling & Dilution : Carefully collect an aliquot of the clear supernatant. To prevent the dissolved solid from precipitating, immediately dilute the sample with a suitable solvent in which the compound is highly soluble (e.g., methanol or acetonitrile/water mixture).

-

Quantification : Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][8] Prepare a standard curve using known concentrations of the compound to accurately quantify the concentration in the sample.

-

Calculation : Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.

Illustrative Data Presentation

Quantitative solubility data should be summarized in a clear, tabular format. The following table represents a hypothetical but realistic solubility profile for the target compound.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent System | pH | Solubility Classification | Hypothetical Solubility (µg/mL) |

| Deionized Water | ~4.5 | Sparingly Soluble | 45 |

| 0.1 N Hydrochloric Acid | 1.2 | Practically Insoluble | < 10 |

| Phosphate Buffered Saline (PBS) | 7.4 | Soluble | > 1000 |

| Methanol | N/A | Freely Soluble | > 50,000 |

| Dimethyl Sulfoxide (DMSO) | N/A | Very Soluble | > 100,000 |

Causality: The low solubility in acidic media is expected due to the protonation of the carboxylic acid. The significantly higher solubility at pH 7.4 demonstrates the effect of deprotonation to the highly polar carboxylate salt.[5]

Workflow Visualization

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathway Analysis

Assessing the chemical stability of a drug candidate is a regulatory requirement and is essential for determining its shelf life and identifying potential degradation products that could impact efficacy or safety.[3][9] Forced degradation, or stress testing, is a pivotal exercise to understand the intrinsic stability of a molecule.[10]

Theoretical Considerations: Potential Degradation Pathways

The structure of this compound contains several functional groups that could be susceptible to degradation under stress conditions.

-

Hydrolytic Degradation : The amide (lactam) bond within the piperidine ring is a primary site for potential hydrolysis. This reaction can be catalyzed by acidic or basic conditions, leading to ring-opening and the formation of an amino dicarboxylic acid derivative.

-

Oxidative Degradation : The tertiary amine within the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.[11] The benzylic carbon is also a potential site for oxidation.

-

Photolytic Degradation : Aromatic rings, such as the benzyl group, can absorb UV light, which may provide the energy to initiate degradation through radical mechanisms.[11]

-

Thermal Degradation : Elevated temperatures can provide the energy to overcome activation barriers for various reactions, potentially leading to decarboxylation or complex decomposition.[11]

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify likely degradation products and establish a stability-indicating analytical method.[9][10]

Objective: To investigate the degradation of this compound under ICH-prescribed stress conditions and to support the development of a stability-indicating assay.

Methodology:

-

Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions :

-

Acid Hydrolysis : Mix stock solution with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2 to 24 hours).

-

Base Hydrolysis : Mix stock solution with 0.1 N NaOH and keep at room temperature or heat gently (e.g., 40°C) for a specified time.[11]

-

Oxidative Degradation : Mix stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time.[11]

-

Thermal Degradation : Expose a solid sample and a solution sample to dry heat in an oven (e.g., 80°C) for 48-72 hours.[11]

-

Photolytic Degradation : Expose a solid sample and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Processing : At designated time points, withdraw samples. Neutralize the acidic and basic samples before dilution to an appropriate concentration for analysis.

-

Analysis : Analyze all stressed samples, alongside an unstressed control sample, using a suitable stability-indicating method. A reverse-phase HPLC method with a photodiode array (PDA) detector is the preferred choice.[8][12] The PDA detector is crucial for assessing peak purity and ensuring that the parent peak is spectrally homogenous and free from co-eluting degradants.[9]

-

Evaluation : The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. If degradation is too rapid or too slow, the stress conditions (temperature, time, reagent concentration) should be adjusted accordingly.

Illustrative Data Presentation

The results of the forced degradation study are best summarized in a table that clearly indicates the compound's lability under different conditions.

Table 2: Hypothetical Forced Degradation Results for this compound

| Stress Condition | Duration | % Assay Remaining | % Degradation | No. of Degradants Detected | Observations |

| 0.1 N HCl | 8h @ 80°C | 89.5% | 10.5% | 2 | Significant degradation observed. |

| 0.1 N NaOH | 4h @ 40°C | 85.2% | 14.8% | 1 | Rapid degradation, major degradant peak observed. |

| 6% H₂O₂ | 24h @ RT | 92.1% | 7.9% | 3 | Moderate degradation, multiple small degradant peaks. |

| Thermal (Solid) | 72h @ 80°C | 99.1% | 0.9% | 0 | Compound is highly stable to dry heat. |

| Photolytic (Solid) | ICH Q1B | 97.8% | 2.2% | 1 | Minor degradation observed. |